trans-2-Fluorocyclopentan-1-amine hydrochloride

Beschreibung

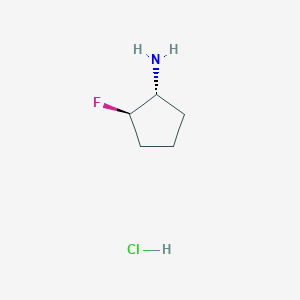

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(1R,2R)-2-fluorocyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJXOEOALNHXCOE-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Racemic trans-2-Fluorocyclopentan-1-ol

The initial step involves the synthesis of racemic trans-2-fluorocyclopentan-1-ol by nucleophilic ring-opening of cyclopentene oxide derivatives with hydrofluorinating agents.

- Epoxide Opening: The three-membered epoxide ring is opened using reagents such as pyridinium poly(hydrogenfluoride) (C5H5N- 9HF) or trimethylamine trishydrofluoride (Et3N- 3HF), which are less acidic but more nucleophilic, minimizing rearrangements.

- Outcome: This yields racemic trans-2-fluorocyclopentan-1-ol with good yields and minimal by-products.

Synthesis of cis- and trans-2-Fluorocyclopentan-1-ols via Reduction

To obtain cis-isomers, racemic trans-2-fluorocyclopentan-1-ol is oxidized to 2-fluorocyclopentanone, followed by selective reduction.

| Reducing Agent | Solvent | Yield of cis/trans mixture (%) | cis/trans Ratio | Purified cis-isomer Yield (%) |

|---|---|---|---|---|

| Sodium borohydride | Methanol | 70 | 70:30 | 38 |

| Potassium-selectride | THF | 50 | 75:25 | 33 |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene | 50 | 55:45 | - |

- The reduction selectivity depends on the conformational equilibrium of the ketone.

- Subsequent base treatment (e.g., DBU) preferentially hydrolyzes the trans-isomer, enriching the cis-isomer.

- Low-temperature recrystallization further purifies the cis-isomer.

Enzymatic Kinetic Resolution for Enantiomeric Purity

Highly enantiomerically enriched 2-fluorocyclopentan-1-ols are obtained by biocatalytic kinetic resolution using lipases.

- Lipase Catalysts: Burkholderia cepacia lipase (BCL) and Candida antarctica lipase B (CALB) are commonly used.

- Reaction: Transesterification with vinyl acetate selectively acetylates one enantiomer, allowing separation.

- Conditions: Room temperature, 12-18 hours, monitored by $$^{1}H$$ NMR.

- Results: Enantiomeric excess (ee) >95% with good yields (~45-50%).

This method is favored over asymmetric metal complex synthesis due to simplicity and availability of commercial enzymes.

Conversion to trans-2-Fluorocyclopentan-1-amine Hydrochloride via Mitsunobu Reaction

The optically pure trans-2-fluorocyclopentan-1-ols are converted to the corresponding amines through the Mitsunobu reaction.

- Mechanism: The Mitsunobu reaction substitutes the hydroxyl group with an amine nucleophile under mild conditions.

- Outcome: This step inverts the configuration at the carbon bearing the hydroxyl, converting trans-fluorocyclopentanols into cis-2-fluorocyclopentan-1-amines.

- Purification: The amines are isolated and converted to their hydrochloride salts by treatment with hydrochloric acid.

- Yields: Amines are obtained in high yields (~90%), with enantiomeric excess maintained at ~95%.

Summary Table of Key Preparation Steps

| Step | Method/Agent | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |

|---|---|---|---|---|---|

| Epoxide ring-opening | Pyridinium poly(hydrogenfluoride) | Room temp, mild conditions | Good | Racemic | Produces racemic trans-2-fluorocyclopentan-1-ol |

| Ketone reduction | NaBH4, K-selectride, DIBAL-H | 0 °C to room temp | 50-70 | Mixture of cis/trans | Selectivity influenced by reducing agent |

| Enzymatic kinetic resolution | Burkholderia cepacia lipase + vinyl acetate | Room temp, 12-18 h | ~50 | >95% | Transesterification for enantiomeric enrichment |

| Mitsunobu amination | Mitsunobu reagents + amine | Mild conditions | ~90 | ~95% | Converts fluorocyclopentanols to amines with inversion |

| Hydrochloride salt formation | HCl treatment | Standard acid-base reaction | Quantitative | Maintained | Final step to obtain stable amine hydrochloride salt |

Research Findings and Notes

- The enzymatic approach offers a practical route to optically pure stereoisomers, avoiding complex asymmetric synthesis.

- The Mitsunobu reaction is critical for converting alcohols to amines while controlling stereochemistry.

- The absolute configuration of the products is confirmed by chiral derivatization and NMR analysis, consistent with Kazlauskas rule for lipase selectivity.

- Base-mediated reactions demonstrate different stability and reactivity between cis- and trans-isomers, important for purification steps.

- The methodology provides a scalable and efficient route to this compound, valuable for pharmaceutical synthesis.

This detailed analysis synthesizes diverse research findings into a coherent preparation protocol for this compound, emphasizing enzymatic resolution and Mitsunobu amination as key steps for obtaining high-purity, enantiomerically enriched products.

Analyse Chemischer Reaktionen

Types of Reactions: trans-2-Fluorocyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form cyclopentylamines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols (RSH).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce cyclopentylamines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of trans-2-fluorocyclopentan-1-amine hydrochloride typically involves the conversion of optically active 2-fluorocyclopentan-1-ols into their corresponding amines through methods such as the Mitsunobu reaction. This reaction allows for the inversion of configuration at the hydroxyl-bearing carbon, yielding high enantiomeric purity (up to 95% ee) for the resulting amines . The process is crucial for obtaining compounds with specific biological activities.

2.1. Drug Development

This compound serves as an important intermediate in the synthesis of biologically active compounds, particularly in the development of selective opioid receptor antagonists. These compounds are being researched for their potential therapeutic effects in pain management and addiction treatment .

2.2. Radiolabeling and Imaging

Recent studies have explored the use of trans-2-fluorocyclopentan-1-amine derivatives in radiolabeling applications, particularly with fluorine-18 for positron emission tomography (PET) imaging. For instance, racemic anti-1-amino-2-fluoro-cyclopentane-1-carboxylic acid has been synthesized and evaluated for its ability to target specific tumor types, demonstrating promising biodistribution profiles .

Mechanistic Insights

The unique properties imparted by the fluorine atom in this compound contribute to its biological activity. Fluorination can enhance lipophilicity and metabolic stability, making these compounds suitable for drug development . Studies have indicated that fluorinated compounds can interact differently with biological systems compared to their non-fluorinated counterparts, which may lead to improved selectivity and efficacy in therapeutic applications.

Case Study 1: Synthesis of Opioid Antagonists

A study reported the successful synthesis of trans-2-fluorocyclopentan-1-amines as intermediates for potent opioid receptor antagonists. The resulting compounds exhibited significant binding affinity and selectivity towards opioid receptors, suggesting their potential use in treating opioid addiction .

Case Study 2: PET Imaging Agents

Another study focused on the synthesis and evaluation of fluorinated cyclopentane derivatives for PET imaging applications. The trans stereoisomers showed enhanced uptake in tumor models compared to other fluorinated analogs, indicating their promise as imaging agents for cancer diagnostics .

Wirkmechanismus

The mechanism of action of trans-2-Fluorocyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can significantly influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

trans-2-Phenylcyclopentan-1-amine Hydrochloride

- CAS : 40297-12-9

- Molecular Formula : C₁₁H₁₆ClN

- Molecular Weight : 197.70 g/mol

- Structural Differences : Replaces the fluorine atom with a phenyl group, increasing hydrophobicity and steric bulk.

- Hazards : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .

- Applications : Used in organic synthesis and as a precursor for bioactive molecules.

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride

trans-2-(3-Chloro-5-Fluorophenyl)cyclopropan-1-amine Hydrochloride

- CAS : 2227914-40-9

- Molecular Formula : C₉H₁₀Cl₂FN

- Molecular Weight : 222.08 g/mol

- Structural Differences : Chlorine and fluorine substituents on the phenyl group; cyclopropane core.

- Solubility : Provided as a 10 mM solution in research settings .

- Applications : Research tool for studying neurotransmitter receptor interactions.

2-Fluoro Deschloroketamine Hydrochloride

- CAS: Not explicitly listed (Item No. 19786)

- Molecular Formula: Presumed C₁₃H₁₅FNO (base) + HCl

- Structural Differences : Arylcyclohexylamine backbone with a ketone group; fluorine substitution.

- Toxicity: Unknown physiological effects; restricted to forensic and analytical use .

Comparative Data Table

Key Research Findings

Fluorine substitution enhances electronegativity and metabolic stability compared to phenyl or chlorine groups .

Hazard Profile :

- Phenyl-substituted analogs (e.g., trans-2-Phenylcyclopentan-1-amine HCl) demonstrate well-documented irritant properties, whereas fluorinated variants lack comprehensive toxicological data .

Applications :

Biologische Aktivität

Trans-2-fluorocyclopentan-1-amine hydrochloride is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activity. The incorporation of fluorine into organic compounds often enhances their pharmacological properties, such as lipophilicity, metabolic stability, and selectivity. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the conversion of optically pure 2-fluorocyclopentan-1-ols into corresponding amines through the Mitsunobu reaction. This reaction utilizes phthalimide as a nitrogen source and triphenylphosphine with diethyl azodicarboxylate (DEAD) as coupling agents. The resulting amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 2-fluorocyclopentan-1-ol, Phthalimide | THF, RT | 2-fluorocyclopentan-1-amide |

| 2 | Triphenylphosphine, DEAD | RT | Trans-2-fluorocyclopentan-1-amine |

| 3 | HCl | RT | This compound |

Biological Activity

This compound has been evaluated for various biological activities, particularly in the context of its role as a potential therapeutic agent.

Pharmacological Profile

Research indicates that trans-2-fluorocyclopentan-1-amines exhibit significant activity in modulating neurotransmitter systems. For instance, studies have shown that these compounds can act as inhibitors or modulators of neurotransmitter transporters. In particular, they have demonstrated affinity for system L transporters, which are involved in the transport of large neutral amino acids across cell membranes .

Case Studies

- Tumor Targeting : A study examined the biodistribution of radiolabeled derivatives of trans-2-fluorocyclopentan-1-amines in gliosarcoma models. Results indicated that these compounds significantly increased tumor uptake compared to non-fluorinated counterparts, suggesting enhanced targeting capabilities due to their unique structural properties .

- Neurotransmitter Modulation : In vitro assays have shown that trans-2-fluorocyclopentan-1-amines can selectively inhibit certain neurotransmitter reuptake mechanisms, potentially offering avenues for treating neurological disorders such as depression and anxiety .

Safety and Toxicology

While trans-2-fluorocyclopentan-1-amines show promising biological activity, safety assessments are crucial. The compound is classified as an irritant and may cause skin and eye irritation upon exposure. Careful handling and appropriate safety measures are recommended during laboratory use .

Q & A

Q. Basic Research Focus

- Synthetic Routes : The compound can be synthesized via fluorination of a cyclopentene precursor followed by stereoselective amination. A practical approach involves using tert-butyl carbamate (Boc) protection to control regiochemistry, as seen in analogous cyclopentylamine syntheses .

- Optimization Strategies :

- Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) can predict one-step routes by analyzing reaction databases for fluorinated amines .

- Monitoring : Use TLC with hexane/EtOAc (2:1) to track starting material consumption and product formation . Adjust reaction time/temperature if intermediates persist.

- Key Metrics : Yield improvements (e.g., >70%) require optimizing fluorination agents (e.g., Selectfluor) and chiral resolution techniques (e.g., diastereomeric salt crystallization) .

How can the stereochemical configuration of this compound be confirmed experimentally?

Q. Basic Research Focus

- Analytical Techniques :

- NMR : Compare and coupling constants to literature values for trans-configured fluorocyclopentylamines. For example, trans isomers exhibit distinct splitting patterns .

- X-ray Crystallography : Resolve the crystal structure to confirm the trans spatial arrangement of fluorine and amine groups .

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based) to separate enantiomers and validate stereopurity .

What are the methodological challenges in assessing the biological activity of this compound, and how can they be addressed?

Q. Advanced Research Focus

- Challenges :

- Solutions :

How does the fluorine atom in this compound influence its physicochemical properties compared to non-fluorinated analogs?

Q. Advanced Research Focus

- Electronic Effects : Fluorine increases ring strain and dipole moments, altering pKa (amine group) and lipophilicity (logP). Computational tools (e.g., ACD/Labs Percepta) predict a logP reduction of ~0.5 units vs. non-fluorinated analogs .

- Conformational Analysis : DFT calculations (e.g., Gaussian) reveal fluorine’s role in stabilizing chair-like cyclopentane conformers, impacting receptor binding .

- Experimental Validation : Compare solubility (e.g., shake-flask method) and permeability (Caco-2 assays) with non-fluorinated controls .

How can researchers resolve contradictions in reported synthetic yields or biological data for this compound?

Q. Data Contradiction Analysis

- Root Causes :

- Resolution Strategies :

- Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate analytical methods (e.g., NMR purity >95%) .

- Meta-Analysis : Use systematic reviews to identify consensus across studies, prioritizing data from journals with rigorous peer review (e.g., Analytical and Bioanalytical Chemistry) .

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- Reactivity Prediction :

- Validation : Cross-check predictions with small-scale exploratory reactions (e.g., 50 mg scale) monitored by LC-MS .

What strategies minimize racemization during the synthesis of enantiopure this compound?

Q. Advanced Research Focus

- Racemization Pathways : Acidic conditions during HCl salt formation can protonate the amine, leading to epimerization.

- Mitigation :

- Low-Temperature Workup : Conduct acidification at 0–5°C to reduce kinetic racemization .

- Chiral Auxiliaries : Use Boc-protected intermediates to sterically hinder the amine during fluorination .

- Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., Jacobsen’s thioureas) in key amination steps .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.